molecular formula C9H9F2IN2 B13726560 2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine

2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine

Cat. No.: B13726560
M. Wt: 310.08 g/mol
InChI Key: BWQAMZAAMAQYND-UHFFFAOYSA-N
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Description

2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with an iodine atom at the 4-position and a difluoropyrrolidinyl group at the 2-position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine typically involves the reaction of 4-iodopyridine with 3,3-difluoropyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or the difluoropyrrolidinyl group.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds or other complex structures.

Scientific Research Applications

2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs or therapeutic agents.

    Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoropyrrolidinyl group can enhance the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropyrrolidin-1-yl)-4-chloropyridine
  • 3,3-Difluoropyrrolidin-1-yl)-4-bromopyridine
  • 3,3-Difluoropyrrolidin-1-yl)-4-fluoropyridine

Uniqueness

2-(3,3-Difluoropyrrolidin-1-yl)-4-iodopyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and interaction properties compared to its chloro, bromo, and fluoro analogs

Properties

Molecular Formula

C9H9F2IN2

Molecular Weight

310.08 g/mol

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-4-iodopyridine

InChI

InChI=1S/C9H9F2IN2/c10-9(11)2-4-14(6-9)8-5-7(12)1-3-13-8/h1,3,5H,2,4,6H2

InChI Key

BWQAMZAAMAQYND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=NC=CC(=C2)I

Origin of Product

United States

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